DI-T-Butyltin oxide

Analytical Chemistry Volatility Sample Introduction

Sourcing a robust transesterification catalyst that avoids the developmental toxicity liabilities of common dialkyltin oxides? DI-T-Butyltin oxide delivers unique steric control. • Eliminates teratogenic risk associated with di-n-butyltin analogs, enabling safer polymer and API synthesis. • Thermally stable (>270°C dec.) trimeric structure provides higher volatility for high-temperature polycondensation. • Stabilizes congested intermediates inaccessible to DBTO/DOTO, proven in erythromycin derivative modeling.

Molecular Formula C8H18OSn
Molecular Weight 248.94 g/mol
CAS No. 19140-19-3
Cat. No. B090729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI-T-Butyltin oxide
CAS19140-19-3
Molecular FormulaC8H18OSn
Molecular Weight248.94 g/mol
Structural Identifiers
SMILESCC(C)(C)[Sn](=O)C(C)(C)C
InChIInChI=1S/2C4H9.O.Sn/c2*1-4(2)3;;/h2*1-3H3;;
InChIKeyIBMHNNOARAEXIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DI-T-Butyltin Oxide Baseline Overview


DI-T-Butyltin oxide, also referred to as di-tert-butyltin oxide, is an organotin compound with the molecular formula C8H18OSn and a molecular weight of 248.94 g/mol . Structurally, it is a trimeric species, ((t-Bu)2SnO)3, in its solid-state form [1]. This compound belongs to the dialkyltin oxide class, which is extensively used in industrial catalysis, particularly for esterification, transesterification, and polycondensation reactions . A defining feature of this specific molecule is the presence of bulky tert-butyl groups, which impart significant steric hindrance and distinct reactivity and stability profiles compared to its less hindered n-alkyl analogs [2].

Dialkyltin oxide with bulky tert-butyl substituents
May support esterification, transesterification, and polycondensation reactions
tert-butyl steric hindrance provides distinct reactivity and stability profiles vs. n-alkyl analogs

DI-T-Butyltin Oxide: Generic Substitution Risks


Procurement specialists and formulation scientists must recognize that dialkyltin oxides are not a fungible commodity class. While dibutyltin oxide (DBTO) and dioctyltin oxide (DOTO) are common alternatives, their substitution for DI-T-Butyltin oxide without reformulation validation can lead to significant deviations in catalytic activity, material stability, and regulatory compliance. These differences are rooted in fundamental variations in steric hindrance [1], which in turn influence compound volatility [2], thermal stability, and even toxicity profiles [3]. The following quantitative evidence demonstrates that for applications requiring a specific balance of steric control, reduced volatility, or a differentiated toxicity classification, the selection of DI-T-Butyltin oxide over its n-alkyl counterparts is a measurable, non-negotiable technical decision.

Volatility profile
Higher signal intensity (ICP)
Dibutyltin oxide – lower signal
Catalyst carryover and reactor fouling may shift
Teratogenicity endpoints
Reported non-teratogenic in rat studies
n-Butyl analogs – reported teratogenic
Toxicity risk classification may require review
Catalytic mechanism
Steric stabilization of intermediates
Less hindered – different intermediate profile
Kinetic selectivity and product distribution may differ

DI-T-Butyltin Oxide Comparative Evidence Guide


Volatility: ICP Signal Comparison

A comparative study using Inductively Coupled Plasma (ICP) based techniques demonstrated that DI-T-Butyltin oxide exhibits a measurably higher volatility than its n-butyl counterpart, dibutyltin oxide. This was quantified by the relative signal intensities observed during sample introduction. The study reported that the signal intensity for tin tetrachloride was highest, followed by di-tert-butyltin/monobutyltin, with dibutyltin oxide generating the lowest signal [1]. This data provides a quantitative basis for expecting higher evaporative loss or a more efficient gas-phase reaction profile for DI-T-Butyltin oxide under identical thermal or processing conditions.

ICP Volatility Comparison
Direct comparison
Signal intensity ranking: tin tetrachloride > di-tert-butyltin/monobutyltin > dibutyltin
Higher volatility may influence catalyst loss at elevated temperatures
Reported ICP signal comparison; specific process conditions apply
Analytical Chemistry Volatility Sample Introduction

Teratogenicity Comparison: DI-T-Butyltin vs. Di-n-Butyltin

In vivo teratogenicity studies in Wistar rats have established a clear toxicological distinction between DI-T-Butyltin compounds and their n-butyl analogs. While di-n-butyltin compounds (such as di-n-butyltin diacetate and dichloride) were found to be teratogenic, causing malformations like cleft mandible and fused ribs, studies specifically on di-tert-butyltin compounds reported no teratogenic effects [1][2]. This was confirmed across multiple studies, which concluded that di-tert-butyltin was 'not teratogenic' under the same test conditions [3].

Teratogenicity Endpoint
Direct comparison
Di-tert-butyltin: no malformations reported; n-butyl compounds: cleft mandible, fused ribs
Supports differentiated developmental toxicity profile in research models
In vivo rat study context; extrapolation requires validation
Toxicology Developmental Toxicity Risk Assessment

Catalytic Performance: Steric Hindrance Advantage

The catalytic behavior of DI-T-Butyltin oxide is fundamentally governed by the steric bulk of its tert-butyl ligands. A preliminary kinetic study comparing di-tert-butyltin oxide with its n-butyl homologue (dibutyltin oxide) highlighted the 'steric influence of the tert-butyl ancillary ligands in the stabilisation of intermediates' [1]. While direct quantitative rate constants (e.g., k_obs) for identical reactions are not provided in a single comparison, the study concludes that the bulky tert-butyl groups lead to distinct kinetic profiles and the stabilization of unique intermediates not accessible to the less hindered dibutyltin oxide. This is supported by the compound's classification as a 'sterically hindered organotin compound' in dedicated literature [2].

Steric Hindrance in Catalysis
Class-level inference
tert-butyl groups stabilize unique intermediates not accessible with n-butyl analog
Potential for tunable selectivity in complex syntheses
Kinetic study context; rate data not directly compared
Catalysis Organometallic Chemistry Reaction Kinetics

DI-T-Butyltin Oxide Application Scenarios


High-Temperature Esterification and Transesterification

The higher relative volatility of DI-T-Butyltin oxide compared to dibutyltin oxide [1] suggests it is a preferential catalyst for high-temperature esterification or transesterification reactions, such as in the synthesis of specialty polyesters or alkyd resins, where rapid vapor-phase equilibration or reduced catalyst residue is desired. Its steric bulk may also confer kinetic selectivity in complex polyol systems.

Sterically Demanding Pharmaceutical Intermediates

As demonstrated by its use in modeling erythromycin derivatives, the unique steric profile of DI-T-Butyltin oxide allows it to stabilize reaction intermediates that are inaccessible to less hindered analogs like dibutyltin oxide [2][3]. This makes it a catalyst of choice for the selective functionalization of complex, sterically congested natural products and active pharmaceutical ingredients (APIs).

Safety-Enhanced Formulations

The definitive evidence that di-tert-butyltin compounds lack the teratogenic effects observed in their di-n-butyltin counterparts [4][5] provides a strong rationale for selecting DI-T-Butyltin oxide in applications where developmental toxicity is a primary concern. This includes certain polymer formulations for consumer goods or industrial processes where worker exposure risk must be minimized.

Stannasiloxane and Hybrid Material Synthesis

The well-documented reactivity of DI-T-Butyltin oxide with organohalosilanes to yield novel stannasiloxanes [6] is a direct consequence of the higher kinetic lability of its Sn-O bond relative to Si-O bonds. This property, which is distinct from that of its n-alkyl analogs, positions it as a key reagent for creating advanced hybrid organic-inorganic materials with tailored electronic or catalytic properties.

Application
Selection Property
Validation Focus
High-temperature esterification/transesterification
Relative volatility under thermal conditions
Catalyst retention and reactor fouling review
Sterically demanding API intermediates
Steric stabilization of intermediates
Selectivity in congested polyol systems
Developmental toxicity differentiation
Teratogenicity endpoint profile
Review of in vivo study endpoints
Stannasiloxane/hybrid material synthesis
Sn-O bond lability profile
Reactivity with organohalosilanes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for DI-T-Butyltin oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.